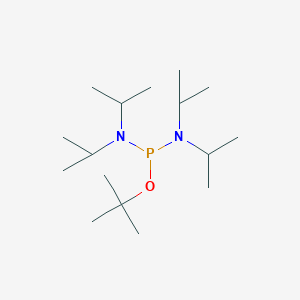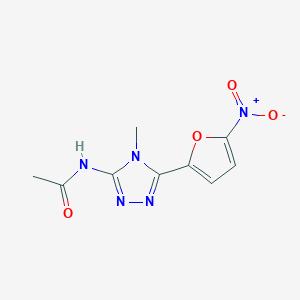
tert-Butyl tetraisopropylphosphorodiamidite
Overview
Description
Tert-Butyl tetraisopropylphosphorodiamidite (TBDTIP) is a reagent used in organic synthesis, particularly in the synthesis of peptides, oligonucleotides, and other nitrogen-containing compounds. This reagent is a useful tool for the synthesis of a variety of compounds, as it is highly reactive and can be used in a variety of conditions. In addition, TBDTIP is an inexpensive and commercially available reagent. The following paper will discuss the synthesis method of TBDTIP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and various future directions for its use.
Scientific Research Applications
1. Ligand in Palladium-Catalysed Amination
tert-Butyl tetraisopropylphosphorodiamidite has been identified as an excellent ligand in the palladium-catalysed Buchwald–Hartwig amination of aryl- and heteroaryl chlorides and bromides. Its practicality stems from its ready accessibility and air-stability, making it a valuable asset in the synthesis of industrially significant aryl- and heteroarylamines (Roiban, Mehler, & Reetz, 2014).
2. Preparation of Asymmetrically Protected Phosphoramidite
This compound has been utilized in the preparation of an asymmetrically protected phosphoramidite, demonstrating its utility in solid-phase synthesis of phosphopeptides. The process involves global phosphorylation reagent application for peptide synthesis (Kupihar, Váradi, Monostori, & Tóth, 2000).
3. Role in Nitration of Phenols
This compound has shown efficacy as a chemoselective nitrating agent, particularly in the generation of mononitro derivatives of phenolic substrates. This method is also compatible with tyrosine-containing peptides on solid support in synthesizing fluorogenic substrates for protease characterization (Koley, Colón, & Savinov, 2009).
4. Reactions with Acids
The reactions of tert-butyl tetraethylphosphorodiamidite with acetic and trifluoroacetic acids involve substitution of the amido group. Modeling of these reactions suggests a scheme starting with protonation of phosphorus (Sal’keeva, Nurmagambetova, Kurmanaliev, & Gazizov, 2003).
5. Evaluation in Medicinal Chemistry
The tert-butyl group, which is a common motif in this compound, has been evaluated for its impact in medicinal chemistry. This evaluation includes studying the physicochemical and pharmacokinetic properties of bioactive compounds incorporating the tert-butyl group (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
6. NMR Tag for High-Molecular-Weight Systems
O-tert-Butyltyrosine, which includes a tert-butyl group, serves as an NMR tag for high-molecular-weight systems. It enables measurements of submicromolar ligand binding affinities, demonstrating the utility of the tert-butyl group in advanced NMR applications (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Mechanism of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other reagents can influence the action, efficacy, and stability of Tert-Butyl Tetraisopropylphosphorodiamidite. For example, it is typically stored at a temperature of 2-8°C to maintain its stability and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to play a role in the synthesis of aromatic oxophosphorus compounds via Michaelis-Arbuzov type of reaction of arynes .
Molecular Mechanism
It is known to participate in the Michaelis-Arbuzov reaction, which involves the rearrangement of trialkyl phosphites to phosphonates . Its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be explored.
properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFUFSJCFKUIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399086 | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137348-88-0 | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tert-butyl tetraisopropylphosphorodiamidite a practical ligand for palladium-catalyzed amination reactions?
A1: this compound stands out due to its accessibility and stability. [] It can be easily synthesized from bis(diisopropylamino)chlorophosphine and exhibits good air-stability, making it more practical for everyday laboratory use compared to other air-sensitive phosphine ligands. This ease of handling contributes to the practicality of this ligand in amination reactions. [] You can find more details in the publication by .
Q2: What types of reactions is this compound effective in catalyzing?
A2: The research specifically highlights the effectiveness of this compound as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions. [] This reaction type is particularly useful for forming carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This catalytic system enables the synthesis of aryl- and heteroarylamines, which are important structural motifs in various industries, including pharmaceuticals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)





![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)




